Parsaclisib is a novel small molecule drug classified as a phosphoinositide 3-kinase delta inhibitor. It was developed to provide a selective therapeutic option for various B-cell malignancies, particularly in patients with relapsed or refractory follicular lymphoma and other hematological cancers. The compound is also known by its chemical name, INCB050465, and has shown promise in clinical trials due to its favorable pharmacological profile and reduced hepatotoxicity compared to earlier inhibitors in the same class, such as idelalisib .
Parsaclisib was synthesized by Incyte Corporation, which focused on creating a structurally diverse candidate that could effectively inhibit the delta isoform of phosphoinositide 3-kinase. The synthesis aimed to address some of the limitations associated with first-generation inhibitors, particularly concerning safety and efficacy .
The synthesis of parsaclisib involved a medicinal chemistry approach that emphasized structural diversity. The compound features a pyrazolopyrimidine hinge-binder instead of the purine motifs found in earlier inhibitors. This modification is crucial for enhancing selectivity and potency against phosphoinositide 3-kinase delta while minimizing off-target effects .
The synthesis process included various steps to optimize the compound's structure for better pharmacokinetic properties. For instance, structure-activity relationship studies guided modifications that improved binding affinity and selectivity towards phosphoinositide 3-kinase delta over other isoforms . Key characteristics of parsaclisib include:
Parsaclisib's molecular structure is characterized by its unique pyrazolopyrimidine core, which plays a critical role in its interaction with the target enzyme. The compound's design allows it to fit into the active site of phosphoinositide 3-kinase delta effectively, facilitating potent inhibition.
In biochemical assays, parsaclisib demonstrated an IC value of less than 1 nM for phosphoinositide 3-kinase delta, showcasing its high potency. In contrast, it exhibited significantly higher IC values (>20,000 nM) for other isoforms like phosphoinositide 3-kinase alpha and beta .
Parsaclisib undergoes specific interactions within the biological system that lead to the inhibition of phosphoinositide 3-kinase delta activity. The primary reaction involves binding to the active site of the enzyme, preventing substrate phosphorylation.
In vitro studies have shown that parsaclisib effectively inhibits downstream signaling pathways associated with cell proliferation and survival in B-cell malignancies. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Parsaclisib exerts its therapeutic effects by selectively inhibiting phosphoinositide 3-kinase delta, which is critical in B-cell receptor signaling pathways. This inhibition disrupts various downstream signaling cascades, including those involving AKT (protein kinase B), leading to decreased cell survival and proliferation.
Clinical studies have demonstrated that treatment with parsaclisib results in significant reductions in tumor burden and improved clinical outcomes in patients with relapsed or refractory follicular lymphoma . The mechanism involves modulation of immune responses and direct effects on malignant B-cells.
Parsaclisib is characterized by its selective inhibition profile and favorable pharmacokinetic properties. It does not significantly inhibit major cytochrome P450 isoforms or hERG channels, reducing the risk of drug-drug interactions .
Parsaclisib has been primarily studied for its applications in oncology, particularly in treating hematological malignancies such as:
The compound has received designations such as Orphan Drug status and Breakthrough Therapy designation in different regulatory jurisdictions due to its potential benefits in treating serious conditions .
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2